Hemoglobin Aalborg is a moderately unstable variant of hemoglobin that has been identified in association with mild anemia. This variant is characterized by an amino acid substitution at the beta chain, specifically the replacement of glycine with arginine at position 74 (β74(E18)Gly→Arg). Although it is linked to the formation of Heinz bodies in red blood cells, it generally does not result in significant clinical symptoms or hemolysis under normal conditions .
Hemoglobin Aalborg was first reported in a clinical context where it was discovered in a healthy individual who later exhibited physiological abnormalities. Its classification falls under the category of hemoglobinopathies, which are disorders resulting from abnormalities in the structure or production of hemoglobin. This variant is part of a broader group of hemoglobin mutations that can affect oxygen transport and blood physiology .
The synthesis of hemoglobin variants like Aalborg typically involves genetic mutations affecting the globin genes. In the case of Hemoglobin Aalborg, the mutation occurs in the beta-globin gene, leading to the specific amino acid change. The identification and characterization of this variant have been performed using techniques such as fast atom bombardment mass spectrometry and high-performance liquid chromatography (HPLC), which allow for precise analysis of hemoglobin structure and composition .
Hemoglobin Aalborg exhibits altered chemical reactivity compared to normal hemoglobin. Notably, it shows a reduced affinity for oxygen, which can be attributed to its instability. The variant's behavior during oxygen binding can be analyzed through its P50 value, which indicates the partial pressure of oxygen at which 50% saturation occurs. Hemoglobin Aalborg has increased P50 values, suggesting that higher oxygen tensions are required for effective oxygen delivery .
The mechanism by which Hemoglobin Aalborg functions involves its interaction with oxygen molecules. Due to its instability, this variant may not transition effectively between its relaxed (R) and tense (T) states, which are critical for oxygen binding and release. The altered amino acid composition affects the heme's conformational changes necessary for optimal function, leading to potential physiological implications such as reduced diffusion capacity in affected individuals .
Hemoglobin Aalborg demonstrates unique physical properties due to its instability:
These properties can be quantitatively assessed through various laboratory techniques including HPLC and electrophoresis .
Hemoglobin Aalborg serves as a valuable subject for research into hemoglobinopathies and their physiological effects. Its study contributes to understanding:
Research into Hemoglobin Aalborg also aids in developing therapeutic strategies for managing conditions associated with unstable hemoglobins, enhancing our understanding of red blood cell physiology and pathology .
Hemoglobin Aalborg (Hb Aalborg) was first characterized in 1990 through advanced analytical techniques, marking a significant milestone in hemoglobinopathy research. Using fast atom bombardment mass spectrometry, researchers identified this novel variant in a patient presenting with mild anemia but no overt hemolytic symptoms. The critical molecular alteration involves a point mutation at codon 74 of the beta-globin gene (β74), where glycine (GGA) is substituted by arginine (AGA). This substitution occurs at position E18 of the beta chain – a location distant from the heme binding site yet critical for structural stability. The variant was designated "Aalborg" following the convention of naming hemoglobinopathies after their discovery locations, in this case, Aalborg University Hospital in Denmark. This discovery underscored the power of emerging mass spectrometry technologies in characterizing rare hemoglobin variants that evade detection by conventional electrophoresis methods [2] [3].
Table 1: Key Characteristics of Hemoglobin Aalborg
Property | Value | Method of Identification |
---|---|---|
Amino Acid Substitution | β74(E18)Gly→Arg | Fast Atom Bombardment Mass Spectrometry |
Globin Chain Affected | Beta chain | Peptide mapping |
Molecular Stability | Moderately unstable | Heat stability test, Heinz body induction |
Discovery Year | 1990 | Clinical case investigation |
Hb Aalborg exhibits moderate instability without causing significant hemolysis under baseline conditions. Its biochemical profile reveals two functionally significant abnormalities: reduced oxygen affinity (right-shifted oxygen dissociation curve) and impaired cooperativity during oxygen binding. The P50 value (oxygen tension at 50% hemoglobin saturation) is abnormally elevated to 56–77 mmHg (normal range: 24–28 mmHg), indicating substantially decreased oxygen affinity. This occurs despite the mutation site being distal to the heme moiety, challenging earlier assumptions about structure-function relationships in hemoglobin. The molecular mechanism involves altered quaternary dynamics – the β74(E18)Gly→Arg substitution constrains T-state deformability, hindering the spontaneous T→R transition essential for efficient oxygen binding [1] [3].
Clinically, Hb Aalborg causes diagnostic confusion due to its presentation with pulse oximetry desaturation (69–87% at rest) despite normal arterial oxygen tension (PaO₂: 81–115 mmHg). This discordance stems from the variant's altered oxygen-binding characteristics rather than cardiopulmonary pathology. Research has demonstrated consistent physiological anomalies across carriers:
Table 2: Physiological Parameters in Hb Aalborg Carriers
Parameter | Resting Value (Median) | Post-Exercise Value (Median) | Clinical Significance |
---|---|---|---|
SpO₂ (%) | 83% | 83% | Discordance with PaO₂ |
PaO₂ (mmHg) | 91.5 | 96 | Within normal limits |
P50 (mmHg) | 56.85 | 57.9 | Markedly elevated |
DLCO (% predicted) | 69% | Not measured | Consistently reduced |
Lactate (mg/dL) | 8.11 | 9.0 | Mild elevation |
6MWD (meters) | 480 | - | Variable impairment |
Hb Aalborg remains an exceptionally rare variant with epidemiology characterized by familial clustering rather than population-wide distribution. Since its initial discovery in Denmark, all documented cases have been traced to a single Northern European pedigree. The index case was a 58-year-old Danish woman who developed unexplained postoperative respiratory failure after cholecystectomy. Subsequent family screening identified six heterozygous relatives across three generations (ages 19–82), confirming autosomal dominant inheritance. No homozygous cases have been reported, likely due to the variant's rarity. The global incidence remains unquantified, but its detection is confined to specialized hemoglobinopathy reference centers. Population screening studies encompassing over 10,000 individuals (e.g., in hemoglobinopathy-endemic regions like Pakistan) have revealed no Hb Aalborg cases, confirming its exceptional rarity compared to variants like HbS or beta-thalassemia [1] [3] [4].
Geographically, all confirmed cases originate from Denmark's North Jutland region. This restricted distribution suggests a founder effect rather than widespread mutational events. The absence of cases beyond this familial cluster may reflect both diagnostic challenges and true epidemiological rarity. Importantly, no specific ethnic predisposition has been identified, though detection bias favors populations with access to advanced hemoglobin analysis. The variant's persistence across multiple generations demonstrates minimal reproductive disadvantage in heterozygotes – consistent with its mild baseline phenotype. Current epidemiological understanding relies entirely on the original Danish pedigree, highlighting the need for increased molecular characterization of unexplained hypoxemia cases worldwide to establish whether geographically distinct variants exist [1] [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7